molecular formula C9H8F2O2 B1297815 Ethyl 2,6-difluorobenzoate CAS No. 19064-14-3

Ethyl 2,6-difluorobenzoate

Cat. No. B1297815
CAS RN: 19064-14-3
M. Wt: 186.15 g/mol
InChI Key: FBQKPNPHWYPJFU-UHFFFAOYSA-N
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Description

Ethyl 2,6-difluorobenzoate is a chemical compound that is part of the benzoate ester family, characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring. While the provided papers do not directly discuss ethyl 2,6-difluorobenzoate, they do provide insights into the synthesis, molecular structure, and chemical reactions of closely related compounds, which can be extrapolated to understand the properties and reactivity of ethyl 2,6-difluorobenzoate.

Synthesis Analysis

The synthesis of related fluorinated ethyl benzoates often involves the use of acyclic precursors and subsequent cyclization or rearrangement reactions. For instance, ethyl 2-ethoxy-4-methoxy-6-perfluoroalkylbenzoates were synthesized from acyclic precursors through addition reactions followed by intramolecular elimination . Similarly, ethyl 2,6-difluorobenzoate could be synthesized through analogous strategies, ensuring the introduction of fluorine atoms at the correct positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as IR, MS, 1H, 13C, and 19F NMR spectra . X-ray crystallography has also been employed to determine the structure of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate, a compound with a similar benzoate structure . These methods could be applied to ethyl 2,6-difluorobenzoate to confirm its structure and analyze the influence of the fluorine atoms on the electronic distribution within the molecule.

Chemical Reactions Analysis

The reactivity of fluorinated benzoates can be complex due to the electron-withdrawing nature of the fluorine atoms. For example, photodegradation studies of ethyl 3-azido-4,6-difluorobenzoate have shown the formation of azoxybenzene as a product, indicating that the presence of fluorine can affect the photostability and reaction pathways of the compound . Ethyl 2,6-difluorobenzoate may undergo similar reactions under photochemical conditions, and its reactivity could be further explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2,6-difluorobenzoate can be inferred from the properties of similar compounds. The presence of fluorine is known to influence the acidity, boiling point, and solubility of benzoates. For instance, the introduction of perfluoroalkyl groups has been shown to significantly alter the properties of the resulting benzoates . Ethyl 2,6-difluorobenzoate is expected to have unique properties due to the strong electronegativity of fluorine, which would affect intermolecular interactions and the compound's behavior in different environments.

Scientific Research Applications

Synthesis of Heterocycles

  • Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, related to Ethyl 2,6-difluorobenzoate, serves as a versatile intermediate in synthesizing a diverse set of trifluoromethyl heterocycles, useful in organic synthesis (Honey et al., 2012).

Analytical Methods in Environmental Studies

  • A gas-liquid chromatographic procedure has been developed using derivatives of 2,6-difluorobenzoic acid, a compound related to Ethyl 2,6-difluorobenzoate, for the sensitive analysis of trace levels of substances in environmental samples like pond water (Webster & Worobey, 1979).

Photochemical Studies

  • Ethyl 3-azido-4,6-difluorobenzoate, a derivative of Ethyl 2,6-difluorobenzoate, undergoes photolysis leading to the formation of unique compounds, which are identified using NMR spectroscopy and supported by DFT calculations (Andersson et al., 2017).

Electroanalytical Studies

  • The electroanalytical behavior of 3,8-difluorobenzo[c]cinnoline, related to Ethyl 2,6-difluorobenzoate, was studied using voltametric and coulometric methods, providing insights into the electrochemical characteristics of such compounds (Durmus et al., 2001).

Synthesis and Structural Analysis

  • The esterification of 2,6-dimethoxybenzoic acid, a structurally related compound to Ethyl 2,6-difluorobenzoate, has been studied, including its synthesis and crystallographic analysis (Khan et al., 2012).

Medicinal Chemistry

  • Derivatives of Ethyl 2,6-difluorobenzoate have been explored for their potential in developing new medications, such as antiepileptic drugs (Quan Zhe-shan, 2004).

Environmental Tracing and Analysis

  • The use of fluorinated benzoic acid derivatives, closely related to Ethyl 2,6-difluorobenzoate, as tracers in environmental studies, provides insight into the movement of water in porous media (Jaynes, 1994).

Safety And Hazards

Ethyl 2,6-difluorobenzoate is classified under the GHS07 hazard class . It carries the signal word ‘Warning’ and has hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

ethyl 2,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQKPNPHWYPJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601014810
Record name Ethyl 2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601014810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,6-difluorobenzoate

CAS RN

19064-14-3
Record name Benzoic acid, 2,6-difluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19064-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,6-difluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,6-difluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601014810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Difluorobenzoyl chloride was diluted with CH2Cl2 (5 ml) and cooled to 0° C. A mixture of EtOH (1.2 ml, 20 mmol) and pyridine (1.6 ml, 20 mmol) was added, dropwise, over 5 minutes to the reaction mixture. The ice bath was removed after 5 minutes and the reaction mixture stirred at 25° C. for 45 min. The solvent and volatiles were evaporated under reduced pressure and the residue was partitioned between 1N HCl and EtOAc (10 ml each). The aqueous phase was separated and extracted with 2×7 ml EtOAc. The combined organic extracts was washed with NaHCO3 (10 ml), brine (7 ml), dried over MgSO4 and concentrated to give 1.562 g ethyl 2,6-difluorobenzoate as an almost colorless oil. (84% yield from steps B and C).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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